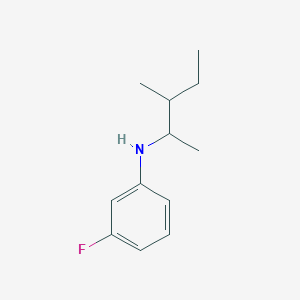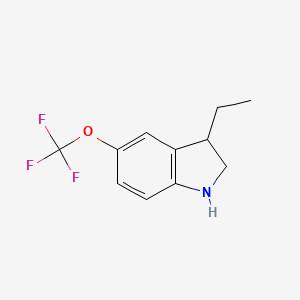
3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The trifluoromethoxy group attached to the indole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole involves several steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The trifluoromethoxy group can be introduced through radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specialized catalysts and reaction conditions.
Analyse Des Réactions Chimiques
3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro groups.
Addition: Nucleophilic addition reactions can occur at the carbonyl group if present, forming various adducts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions, receptor binding, and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it valuable in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Trifluoromethyl-1,2,4-triazole: Another trifluoromethylated compound with distinct chemical properties and applications.
Thiazoles: Heterocyclic compounds with similar biological activities but different structural features
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
3-ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H12F3NO/c1-2-7-6-15-10-4-3-8(5-9(7)10)16-11(12,13)14/h3-5,7,15H,2,6H2,1H3 |
Clé InChI |
UHOCLOXKPSVTET-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNC2=C1C=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


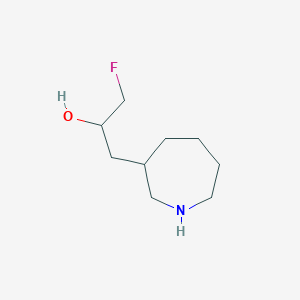
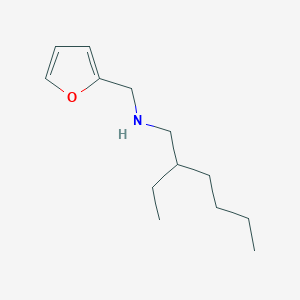

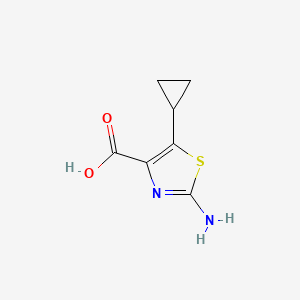

![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13240783.png)
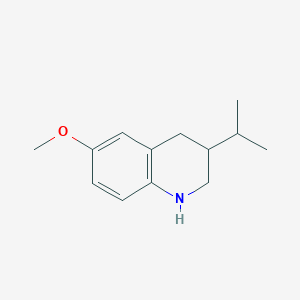
![2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13240801.png)
![[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13240810.png)
![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13240826.png)
amine](/img/structure/B13240832.png)
![Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate](/img/structure/B13240836.png)
